Selectivity Profile of AZA197 Against Closely Related Rho Family GTPases in Human Colon Cancer Cells
In a direct head-to-head comparison within human SW620 and HT-29 colon cancer cells, AZA197 demonstrated selective inhibition of Cdc42 activity without affecting the activities of the closely related GTPases Rac1 or RhoA [1]. In contrast, other Cdc42 inhibitors like ML141, while also selective for Cdc42 over some Rho family members, exhibit a different mechanism of action and may not share the same downstream signaling effects [2].
| Evidence Dimension | Selectivity for Cdc42 over Rac1 and RhoA |
|---|---|
| Target Compound Data | Specific and significant down-regulation of Cdc42 activity with no effects on Rac1 or RhoA [1]. |
| Comparator Or Baseline | Untreated control cells |
| Quantified Difference | Down-regulation of Cdc42 activity only; Rac1 and RhoA activity unchanged. |
| Conditions | In vitro, SW620 and HT-29 human colon cancer cells |
Why This Matters
This selectivity profile reduces the likelihood of off-target effects that could confound experimental results, providing a cleaner tool for studying Cdc42-specific biology compared to less selective inhibitors or genetic knockout models.
- [1] Zins K, Gunawardhana S, Lucas T, Abraham D, Aharinejad S. Targeting Cdc42 with the small molecule drug AZA197 suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity. J Transl Med. 2013;11:295. PMID: 24279335. View Source
- [2] Hong L, Kenney SR, Phillips GK, et al. ML141, a novel Cdc42 inhibitor, suppresses tumor growth and metastasis in a mouse model of breast cancer. Breast Cancer Res Treat. 2013;142(3):507-19. View Source
